molecular formula C4H13NO B147489 Tetramethylammonium hydroxide CAS No. 75-59-2

Tetramethylammonium hydroxide

Cat. No. B147489
CAS RN: 75-59-2
M. Wt: 91.15 g/mol
InChI Key: WGTYBPLFGIVFAS-UHFFFAOYSA-M
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Description

Tetramethylammonium hydroxide (TMAOH) is a quaternary ammonium salt that is used as an ion-pairing agent in analytical chemistry . It is also used in micro- or nanofabrication as an etchant and developer . TMAOH is a commercially available quaternary ammonium base with significantly higher basicity than ammonium hydroxide . It is most commonly available in solution form (25%-50%) or as a pentahydrate in solid form .


Synthesis Analysis

One of the earliest preparations of TMAH is by the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol, in which TMAH is soluble, but potassium chloride is not . TMAH has been used in the synthesis of organic and inorganic compounds, such as vinyl halides and tetramethylammonium dithiocarboxylates .


Molecular Structure Analysis

TMAH is a quaternary ammonium salt with the molecular formula N(CH3)4+ OH− . It is commonly encountered in the form of concentrated solutions in water or methanol . These solutions are identified by CAS number 75-59-2 .


Chemical Reactions Analysis

TMAH is a stable compound, with a half-life longer than 61 h in 6 M NaOH at 160 °C . TMAH undergoes simple acid-base reactions to produce tetramethylammonium (TMA) salts whose anion is derived from the acid used .


Physical And Chemical Properties Analysis

TMAH is a solid in the hydrated form or a colorless liquid with a strong ammonia-like odor . It is soluble in water . The density of a 20-25% aqueous solution is approximately 1.015 g/cm3 .

Scientific Research Applications

Safety and Hazards

TMAH can cause severe skin burns and has severe toxicity; these effects occur within minutes . Any exposure must be washed in a safety shower immediately for 15 minutes, after which personnel should immediately seek medical attention . Exposures to concentrations of TMAH as low as 2.38% have resulted in potentially fatal symptoms within one hour; concentrations of 25% have resulted in several deaths .

Future Directions

The global tetramethylammonium hydroxide market is projected to grow at a CAGR of 5.7% during the forecast period 2021-2027 .

properties

IUPAC Name

tetramethylazanium;hydroxide
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InChI

InChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1;/p-1
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InChI Key

WGTYBPLFGIVFAS-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)C.[OH-]
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Molecular Formula

C4H12N.HO, C4H13NO
Record name TETRAMETHYLAMMONIUM HYDROXIDE
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Related CAS

51-92-3 (Parent)
Record name Tetramethylammonium hydroxide
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DSSTOX Substance ID

DTXSID3029108
Record name Tetramethylammonium hydroxide
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Molecular Weight

91.15 g/mol
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Physical Description

Tetramethylammonium hydroxide is a solid in the hydrated form or a colorless liquid with a strong ammonia-like odor. It is soluble in water. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid, Colorless liquid with an ammonia-like odor; [CAMEO]
Record name TETRAMETHYLAMMONIUM HYDROXIDE
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Density

Specific gravity of solution approximately 1.00 at 24 °C/4 °C
Record name Tetramethylammonium hydroxide
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Product Name

Tetramethylammonium hydroxide

Color/Form

The free base is known only in solution or as a solid pentahydrate, forming colorless, deliquescent needles, Liquid

CAS RN

75-59-2
Record name TETRAMETHYLAMMONIUM HYDROXIDE
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Melting Point

63 °C
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Synthesis routes and methods I

Procedure details

A solution of 6 mmol (3.2 g) of the bromo compound obtained in (2), 10 mmol (0.72 g) of acrylic acid, and 10 mmol (1.8 g) of tetramethylammonium hydroxide (pentahydrate) in 30 ml of DMF was stirred for 10 hours at room temperature. To the resulting reaction solution was added water and then extracted with ether. The extract was concentrated, and the concentrate was purified by column chromatography to obtain 2.2 g of the objective monomer (3b). (Yield: 71%)
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Synthesis routes and methods II

Procedure details

The present inventors have found that TMAH is relatively stable in the presence of aniline and water, particularly at a water to TMAH mole ratio of about 4:1 and that TMAH decomposition occurs when this ratio is reduced to 3.5:1 or less, with concomitant formation of a proportional amount of N-methyl aniline which results from the decomposition of TMAH in the presence of aniline, as shown in Table 4 below. The TMAH decomposition can be decreased by reducing the hold period. As shown in the working examples, the stability of TMAH in the presence of aniline was evaluated by stage-wise distillation of water from a mixture of aqueous TMAH (35% w/w) in aniline to obtain a water to TMAH molar ratio of about 4:1, then about 3.5:1 and then about 3:1, successively at 75° C. under 55 mm Hg pressure (similar to the process conditions mentioned in the first TMAH concentration step of Example 13 of the '111 patent as well as Example 1 of the '538 patent) and subsequently maintaining the reaction mass under atmospheric pressure for a hold period of 4 hours
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Synthesis routes and methods III

Procedure details

Treat the cyclic diamine prepared in Example 33 with N,N'-ditosylethylenediamine-N,N'-diacetyl dichloride prepared in Example 66A in the manner of Example 3 followed by treatment of the thereby formed 2,9-dioxo-4,7-ditosyl-13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo[8,8,8]hexacosane with boron hydride in the manner of Example 6 followed by hydrolysis of the diborane derivative thereby formed and thence treatment of the resulting hydrochloride salt with tetramethylammonium hydroxide to obtain 4,7-ditosyl-13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo-[8,8,8]hexacosane. Treat the foregoing 4,7-ditosylbicyclictetraazaalkane with lithium in liquid ammonia according to the procedure of Example 4 to obtain 13,16,21,24-tetrathia-1,4,7,10-tetraazabicyclo[8,8,8]hexacosane.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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